molecular formula C13H15N3O2 B2624352 methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1856033-89-0

methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2624352
CAS No.: 1856033-89-0
M. Wt: 245.282
InChI Key: WVUBQSPZFRBRNV-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 3-methylbenzylamine with ethyl acetoacetate to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-3-5-10(6-9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUBQSPZFRBRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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